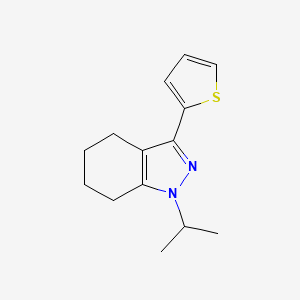
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that contains both an indazole and a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with an indazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
- 1-isopropyl-3-(thiophen-2-yl)-1H-pyrazol-5-ol
- 1-isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Uniqueness
1-isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its specific combination of an indazole and a thiophene ring. This structure may confer unique properties, such as specific binding affinities or reactivity, that are not present in similar compounds.
Biologische Aktivität
1-Isopropyl-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a tetrahydroindazole framework and a thiophene moiety, suggests a range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anti-inflammatory properties, as well as its potential as an anticancer agent.
Chemical Structure and Properties
The molecular formula of this compound can be represented as C₁₁H₁₃N₃S. Its structure includes:
- A tetrahydroindazole core
- An isopropyl group
- A thiophene ring
This combination of features contributes to its diverse biological activities.
Antibacterial Activity
Recent studies have indicated that related compounds within the tetrahydroindazole class exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:
- Compounds similar to this compound showed effective inhibition of bacterial growth in various assays .
Antifungal Activity
In addition to antibacterial effects, these compounds have demonstrated antifungal activity against pathogens such as Candida albicans. The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis and function .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been highlighted in various pharmacological evaluations. It is suggested that the compound may inhibit inflammatory pathways by modulating cytokine release and reducing oxidative stress .
Anticancer Potential
Emerging research has explored the anticancer properties of indazole derivatives. Specifically:
- Indazole compounds have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion .
- In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines such as hypopharyngeal carcinoma cells (FaDu) and breast cancer cells (MCF7) .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in the low µg/mL range. |
| Study 2 | Reported antifungal efficacy against Candida albicans with IC50 values lower than standard antifungal agents. |
| Study 3 | Highlighted anti-inflammatory effects through inhibition of TNF-alpha and IL-6 production in macrophage cultures. |
| Study 4 | Showed induction of apoptosis in FaDu cells with a notable decrease in cell viability at concentrations above 10 µM. |
Eigenschaften
Molekularformel |
C14H18N2S |
|---|---|
Molekulargewicht |
246.37 g/mol |
IUPAC-Name |
1-propan-2-yl-3-thiophen-2-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C14H18N2S/c1-10(2)16-12-7-4-3-6-11(12)14(15-16)13-8-5-9-17-13/h5,8-10H,3-4,6-7H2,1-2H3 |
InChI-Schlüssel |
HGGPTCNCWSZDKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(CCCC2)C(=N1)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















